1,11b-Dihydro-11b-hydroxymedicarpin

Descripción

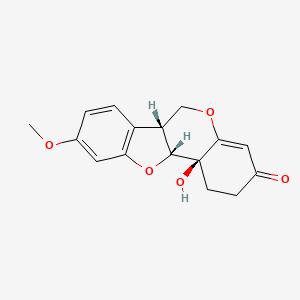

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJBDLYFYFZZDS-APHBMKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan of interest for its potential biological activities. This document synthesizes available scientific literature to facilitate further research and development efforts centered on this natural compound.

Natural Sources

This compound is a secondary metabolite found in the plant kingdom. The primary documented natural source for this compound is:

-

Species: Ononis viscosa subsp. breviflora

-

Family: Fabaceae

This plant species has been identified as the principal source from which this compound was first isolated and characterized. Research indicates that the compound is present in the chloroform extract of the plant material. Another plant, Derris robusta, has also been associated with this class of compounds, suggesting it as a potential, though less documented, source.

Isolation Methodology

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. While the detailed experimental parameters from the original study by Barrero et al. (1998) are not fully accessible in the public domain, a generalized workflow can be constructed based on standard phytochemical isolation techniques for pterocarpans.

General Experimental Workflow

The isolation procedure typically commences with the extraction of the dried and powdered plant material, followed by a series of chromatographic separations to purify the target compound.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the successful replication of scientific findings. However, the specific methodologies for the isolation of this compound, including solvent systems, chromatographic media, and elution gradients, are contained within the primary literature that is not publicly available at this time. Researchers seeking to isolate this compound should consult the original publication:

-

Barrero, A. F., Cabrera, E., & Rodriguez-Garcia, I. (1998). Pterocarpans from Ononis viscosa subsp. breviflora. Phytochemistry, 48(1), 187-190.

Quantitative Data

Quantitative data from the isolation of this compound, such as the yield from the initial plant material and detailed spectroscopic data (¹H NMR, ¹³C NMR, MS), are essential for characterization and confirmation of the compound's structure. This information is expected to be detailed in the aforementioned primary literature.

| Data Point | Value |

| Yield (%) | Data not available in public search results. |

| ¹H NMR Data | Data not available in public search results. |

| ¹³C NMR Data | Data not available in public search results. |

| Mass Spectrometry Data | Data not available in public search results. |

Note: The table above reflects the current limitations in accessing the specific quantitative data from the original isolation study.

Future Outlook

To advance the research on this compound, access to the detailed experimental protocols and quantitative data from the primary literature is paramount. Future work should focus on re-isolating the compound from Ononis viscosa subsp. breviflora to independently verify its structure and to obtain a sufficient quantity for comprehensive biological screening. Furthermore, exploring other potential natural sources, such as Derris robusta, could provide alternative avenues for obtaining this promising natural product. The development of a total synthesis route would also be a significant contribution to ensuring a stable supply for further pharmacological investigation.

Unveiling the Potential: A Technical Guide to the Biological Activity of 1,11b-Dihydro-11b-hydroxymedicarpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural benzopyranofuranobenzopyran compounds. It is structurally a derivative of medicarpin and is found in plant species such as Ononis viscosa subsp. breviflora. While direct and extensive research on the specific biological activities of this compound is limited, the well-documented bioactivities of its parent compound, medicarpin, and other related pterocarpans provide a strong foundation for predicting its therapeutic potential. This technical guide consolidates the available information on closely related compounds to infer the likely biological activities of this compound, presenting potential mechanisms of action, experimental protocols for its investigation, and a hypothetical signaling pathway.

Inferred Biological Activities and Mechanisms of Action

Based on the activities of its parent compound, medicarpin, this compound is anticipated to possess significant anti-inflammatory and bone regenerative properties. The primary mechanisms are likely to involve the modulation of key signaling pathways and the regulation of cytokine production.

Anti-Inflammatory and Immunomodulatory Effects

Medicarpin has demonstrated potent anti-arthritic effects by modulating the inflammatory cascade. It is known to suppress the differentiation and expansion of pro-inflammatory Th17 cells. This action is associated with the downregulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A). Conversely, medicarpin has been shown to upregulate the anti-inflammatory cytokine, Interleukin-10 (IL-10). This cytokine profile modulation suggests a potential therapeutic role in autoimmune and inflammatory disorders.

Bone Regeneration and Healing

A significant area of medicarpin's biological activity is its role in bone health. It has been shown to promote the healing of cortical bone defects. This osteogenic activity is attributed to the activation of the Notch and Wnt canonical signaling pathways, which are critical for bone formation and regeneration. By stimulating these pathways, medicarpin can enhance the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.

Quantitative Data on Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes the activities of its parent compound, medicarpin, to provide a comparative reference.

| Compound | Biological Activity | Assay System | Effective Concentration/Dose | Reference |

| Medicarpin | Inhibition of TNF-α | In vivo (Collagen-Induced Arthritis model) | Not Specified | [1][2] |

| Medicarpin | Inhibition of IL-6 | In vivo (Collagen-Induced Arthritis model) | Not Specified | [1][2] |

| Medicarpin | Inhibition of IL-17A | In vivo (Collagen-Induced Arthritis model) | Not Specified | [1][2] |

| Medicarpin | Upregulation of IL-10 | In vivo (Collagen-Induced Arthritis model) | Not Specified | [1][2] |

| Medicarpin | Activation of Wnt Signaling | In vitro (Primary calvarial osteoblasts) | 10⁻⁸ M | [1][2] |

| Medicarpin | Activation of Notch Signaling | In vitro (Primary calvarial osteoblasts) | 10⁻⁸ M | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound, based on standard assays for related compounds.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of pro-inflammatory cytokine production and the percentage increase in anti-inflammatory cytokine production compared to the LPS-stimulated control.

In Vitro Osteogenic Activity Assessment

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Methodology:

-

Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 12-well plates at a density of 5 x 10⁴ cells/well.

-

Induction of Differentiation: Once the cells reach confluence, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) in the differentiation medium. The medium should be changed every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining: After 7 days of differentiation, fix the cells with 4% paraformaldehyde and stain for ALP activity using a commercial staining kit. ALP is an early marker of osteoblast differentiation.

-

Alizarin Red S Staining: After 21 days of differentiation, fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, a marker of late-stage osteoblast differentiation and mineralization.

-

Quantification: For quantitative analysis, the stained areas can be destained, and the absorbance measured spectrophotometrically.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothetical signaling pathway for the anti-inflammatory and osteogenic effects of this compound and a general workflow for its biological activity screening.

Caption: Hypothetical signaling pathways for the biological activities of the compound.

Caption: A general experimental workflow for investigating the compound's bioactivity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its structural relationship to the well-studied pterocarpan, medicarpin, provides a strong basis for inferring its potential pharmacological properties. It is highly likely that this compound possesses anti-inflammatory and osteogenic activities through the modulation of key cytokine and signaling pathways. The experimental protocols and hypothetical frameworks presented in this guide offer a comprehensive starting point for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of this compound. Further research is warranted to isolate or synthesize this compound and validate these predicted activities.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,11b-Dihydro-11b-hydroxymedicarpin

Disclaimer: This document provides a detailed overview of the mechanism of action of Medicarpin . Due to the limited availability of specific research on its derivative, 1,11b-Dihydro-11b-hydroxymedicarpin , the information presented herein is based on the well-documented biological activities of the parent compound. All findings, including signaling pathways, quantitative data, and experimental protocols, should be considered as an extrapolation and a foundational guide for future research into this compound.

Introduction

This compound is a pterocarpan, a class of isoflavonoids, that has been identified in plants such as Ononis viscosa subsp. breviflora. As a derivative of Medicarpin, a phytoalexin with a broad spectrum of biological activities, this compound is presumed to share similar mechanisms of action. This guide synthesizes the current understanding of Medicarpin's molecular pathways, offering a comprehensive technical resource for researchers, scientists, and drug development professionals. The primary activities of Medicarpin include anti-inflammatory, antioxidant, anti-cancer, and osteogenic effects, which are mediated through the modulation of several key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of Medicarpin. This data provides a comparative reference for its potency across different cellular contexts.

Table 1: Anti-proliferative and Cytotoxic Activity of Medicarpin

| Cell Line | Assay | Metric | Value | Reference |

| U251 (Glioblastoma) | MTT Assay | IC50 (24h) | 271 µg/mL | [1] |

| U-87 MG (Glioblastoma) | MTT Assay | IC50 (24h) | 175 µg/mL | [1] |

| U251 (Glioblastoma) | MTT Assay | IC50 (48h) | 154 µg/mL | [1] |

| U-87 MG (Glioblastoma) | MTT Assay | IC50 (48h) | 161 µg/mL | [1] |

| A549 (Lung Cancer) | Apoptosis Assay | % Apoptotic Cells (24h) | 16.3 ± 4.7% | [2][3] |

| H157 (Lung Cancer) | Apoptosis Assay | % Apoptotic Cells (24h) | 21.1 ± 1.8% | [2][3] |

| A549 (Lung Cancer) | Apoptosis Assay | % Apoptotic Cells (48h) | 54.7 ± 1.6% | [2][3] |

| H157 (Lung Cancer) | Apoptosis Assay | % Apoptotic Cells (48h) | 46.2 ± 5.7% | [2][3] |

| Huh7it-1 (Hepatocyte Carcinoma) | Not Specified | IC50 | 34.32 ± 5.56 µg/mL | [1] |

Table 2: Antioxidant and Anti-inflammatory Activity of Medicarpin

| Assay | Metric | Value | Reference |

| ABTS Radical Scavenging | IC50 | 0.61 ± 0.05 µg/mL | [1] |

| DPPH Radical Scavenging | IC50 | 7.50 ± 1.6 µg/mL | [1] |

| Protein Denaturation Inhibition | IC50 | > 63.50 µg/mL | [4] |

Core Mechanisms of Action and Signaling Pathways

Medicarpin exerts its pleiotropic effects by modulating a network of interconnected signaling pathways. The following sections detail these pathways and include visualizations generated using the DOT language.

Induction of Apoptosis via the ROS-JNK-CHOP Pathway

In myeloid leukemia cells, Medicarpin sensitizes cells to TRAIL-induced apoptosis.[5] This is achieved through the generation of reactive oxygen species (ROS), which in turn activates the JNK and CHOP signaling cascade, leading to the upregulation of the death receptor DR5.

Osteogenic Effects via Estrogen Receptor β (ERβ)

Medicarpin promotes osteoblast differentiation and bone formation through its interaction with Estrogen Receptor β (ERβ).[6][7] This interaction initiates a signaling cascade involving p38 MAPK and BMP-2, ultimately leading to the expression of osteogenic genes.

Antioxidant Response through NRF2 Activation

Medicarpin exhibits antioxidant properties by activating the NRF2 signaling pathway.[8][9] It promotes the nuclear translocation of NRF2, leading to the expression of antioxidant response element (ARE)-dependent genes like HO-1, NQO-1, and GCLC.

Anti-Cancer Effects via Modulation of PI3K/AKT/mTOR and NF-κB Pathways

In various cancer models, Medicarpin has been shown to inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR and NF-κB signaling pathways.[10] It can suppress the activation of AKT and mTOR, key regulators of cell growth and survival, and inhibit the pro-inflammatory and anti-apoptotic NF-κB pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanisms of action of Medicarpin.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Medicarpin for 24-48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic cells.

-

Methodology:

-

Cells are treated with Medicarpin for the desired time period.[3]

-

Cells are harvested and washed with PBS.[3]

-

Cells are resuspended in Annexin V binding buffer.[3]

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[3]

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

-

Methodology:

-

Cells are treated with Medicarpin and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[11][12]

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, CHOP, ERβ, NRF2, p-AKT, NF-κB).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

-

Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of specific pathways (e.g., NRF2/ARE, NF-κB).

-

Methodology:

-

Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a specific response element (e.g., ARE or NF-κB) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfected cells are treated with Medicarpin.

-

Cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[13][14][15]

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15]

-

Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of the compound to the estrogen receptor.

-

Methodology:

-

A competitive binding assay is performed using a source of estrogen receptor (e.g., rat uterine cytosol or recombinant ERβ) and a radiolabeled or fluorescently labeled estradiol.[16][17][18]

-

The receptor is incubated with the labeled estradiol in the presence of increasing concentrations of unlabeled Medicarpin.

-

The amount of bound labeled estradiol is measured. The IC50 value, the concentration of Medicarpin that inhibits 50% of the labeled estradiol binding, is determined.

-

Osteoblast Differentiation Assay

-

Objective: To assess the effect of the compound on osteoblast differentiation.

-

Methodology:

-

Mesenchymal stem cells or pre-osteoblastic cells are cultured in an osteogenic differentiation medium.

-

Cells are treated with various concentrations of Medicarpin.

-

After a specific period of differentiation (e.g., 7-21 days), the cells are assayed for markers of osteoblast differentiation, such as:

-

Conclusion

The available evidence strongly suggests that Medicarpin, and by extension its derivative this compound, possesses significant therapeutic potential through its ability to modulate multiple critical signaling pathways. Its actions on apoptosis induction, osteogenesis, antioxidant defense, and inhibition of pro-survival pathways in cancer cells highlight its pleiotropic nature. This technical guide provides a comprehensive foundation of the known mechanisms of Medicarpin, which should serve as a valuable resource for guiding future research and development efforts focused on this compound. Further studies are imperative to delineate the specific mechanistic nuances of this derivative and to confirm the extent to which it shares the biological activities of its parent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis [hrcak.srce.hr]

- 4. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of Omarigliptin on promoting osteoblastic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural products known for their diverse biological activities. As a derivative of medicarpin, it is of significant interest for its potential anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and the evaluation of its biological effects are presented, drawing upon established methodologies for related pterocarpans. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a hydroxylated derivative of medicarpin. Its chemical structure is characterized by the pterocarpan core, a tetracyclic ring system. The IUPAC name is (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one[2].

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₅ | [2][3][4] |

| Molecular Weight | 288.29 g/mol | [2] |

| CAS Number | 210537-04-5 | [3][4] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point (Predicted) | 490.0 ± 45.0 °C at 760 mmHg | ChemSrc |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | ChemSrc |

| Solubility | Soluble in DMSO (10 mM) | [3] |

| XLogP3 (Predicted) | 0.6 | [2] |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely begin with the construction of the pterocarpan core, followed by a stereoselective hydroxylation at the 11b position.

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Note: The following are generalized protocols that would require optimization for the specific synthesis of this compound.

Protocol 2.2.1: General Pterocarpan Core Synthesis

This protocol is adapted from general methods for pterocarpan synthesis.

-

Reaction Setup: A solution of a suitable isoflavone precursor in an appropriate anhydrous solvent (e.g., THF, methanol) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Cyclization: The reaction mixture is then acidified (e.g., with dilute HCl) to promote cyclization to the pterocarpan core.

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated in vacuo.

Protocol 2.2.2: Stereoselective Hydroxylation

-

Reaction Setup: The synthesized pterocarpan is dissolved in a suitable solvent (e.g., dichloromethane).

-

Oxidation: A stereoselective oxidizing agent is added. The choice of reagent is critical to achieve the desired stereochemistry at the 11b position.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is worked up to isolate the crude hydroxylated product.

Protocol 2.2.3: Purification

-

Column Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system to yield the final pure compound.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, its biological activities can be inferred from its parent compound, medicarpin. Medicarpin is known to possess anti-inflammatory and immunomodulatory properties.[5] It has been shown to heal cortical bone defects by activating the Notch and Wnt canonical signaling pathways.[3][5] Additionally, medicarpin can prevent arthritis in post-menopausal models by inhibiting the expansion of TH17 cells and the production of pro-inflammatory cytokines.[3][5] It down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[3][5]

Potential Signaling Pathways

Based on the activity of medicarpin, this compound may modulate the following signaling pathways:

Caption: Potential signaling pathways influenced by this compound, based on data from its parent compound, medicarpin.

Experimental Protocols for Biological Activity Assessment

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory and immunomodulatory effects of this compound.

Overall Experimental Workflow

References

- 1. Immunomodulatory drug discovery from herbal medicines: Insights from organ-specific activity and xenobiotic defenses | eLife [elifesciences.org]

- 2. This compound | C16H16O5 | CID 44437741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,11b-Dihydro-11b-hydroxymedicarpin (CAS Number: 210537-04-5), a pterocarpan natural product. Due to the limited specific biological data on this compound, this document focuses on its chemical properties, natural source, and extensively details the well-documented biological activities and mechanisms of action of its parent compound, medicarpin. The guide includes detailed experimental protocols for the anti-inflammatory and bone regeneration activities associated with medicarpin, presented as a proxy for potential activities of its hydroxylated derivative. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse pharmacological properties. It is structurally a derivative of medicarpin.[1][2] Pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have garnered significant interest in drug discovery for their potential anti-inflammatory, anti-cancer, and antimicrobial activities. This guide aims to consolidate the available technical information on this compound and to provide a detailed framework for its potential biological activities based on the extensive research conducted on medicarpin.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 210537-04-5 | [2][3][4] |

| Molecular Formula | C₁₆H₁₆O₅ | [2][3] |

| Molecular Weight | 288.30 g/mol | [2][3] |

| IUPAC Name | (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-1,2,6,6a,11a,11b-hexahydro-3H-benzofuro[3,2-c]chromen-3-one | [3] |

| Synonyms | 11b-Hydroxy-11b,1-dihydromedicarpin | [1][2] |

| Solubility | Soluble in DMSO (10 mM) | [2] |

Natural Source and Isolation

This compound was first isolated from the plant Ononis viscosa subsp. breviflora, a member of the Fabaceae family.[1][2]

Experimental Protocol: Isolation (General Procedure)

While the specific details from the original isolation paper by Barrero et al. are not fully accessible, a general protocol for the isolation of pterocarpans from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., roots or aerial parts) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity (Primarily based on Medicarpin)

Currently, there is a lack of specific biological activity data for this compound in the public domain. However, its parent compound, medicarpin, has been extensively studied and exhibits significant therapeutic potential, particularly in inflammation and bone regeneration.

Anti-inflammatory and Anti-arthritic Activity

Medicarpin has demonstrated potent anti-inflammatory effects and has been shown to be effective in animal models of arthritis.[5] It exerts its effects by modulating the immune response, specifically by:

This protocol describes the induction of arthritis in mice to evaluate the therapeutic effects of compounds like medicarpin.[5]

-

Animals: DBA/1J mice are commonly used for this model.

-

Induction of Arthritis:

-

Primary Immunization: Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

-

Treatment:

-

The test compound (e.g., medicarpin at a dose of 10.0 mg/kg body weight) is administered orally daily, starting from day 21 post-primary immunization, for a specified period (e.g., one month).[5]

-

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling.

-

Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and stained (e.g., with Safranin-O) to assess cartilage destruction and inflammation.

-

Micro-CT Analysis: Micro-computed tomography can be used to quantify bone erosion and changes in trabecular bone architecture.[5]

-

Biochemical Markers: Serum levels of inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-10) and cartilage degradation markers (e.g., Cartilage Oligomeric Matrix Protein - COMP) are measured using ELISA.[5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C16H16O5 | CID 44437741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan derivative isolated from Ononis viscosa subsp. breviflora. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural confirmation and characterization of this compound. Additionally, comprehensive experimental protocols for the isolation and analysis of this molecule are presented.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound, obtained in CDCl₃, are summarized in the tables below. These assignments are based on extensive analysis of COSY, HMQC, and HMBC correlations.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 2.20 | m | |

| H-1β | 2.05 | m | |

| H-2 | 2.75 | m | |

| H-4 | 7.15 | d | 8.5 |

| H-6α | 4.25 | dd | 10.5, 4.5 |

| H-6β | 3.80 | t | 10.5 |

| H-6a | 3.60 | d | 6.5 |

| H-7 | 6.60 | d | 2.5 |

| H-10 | 6.45 | dd | 8.5, 2.5 |

| H-11a | 4.95 | d | 6.5 |

| OMe-9 | 3.78 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 29.5 |

| 2 | 37.0 |

| 3 | 198.0 |

| 4a | 113.5 |

| 4 | 129.0 |

| 6 | 67.0 |

| 6a | 46.0 |

| 6b | 110.0 |

| 7 | 106.5 |

| 8 | 162.0 |

| 9 | 160.0 |

| 10 | 103.0 |

| 11a | 79.0 |

| 11b | 91.5 |

| OMe-9 | 55.3 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Formula |

| EIMS | 70 eV | 288 [M]⁺ | C₁₆H₁₆O₅ |

| 270 [M-H₂O]⁺ | |||

| 161 | |||

| 150 | |||

| 121 |

Experimental Protocols

The data presented above were obtained following specific experimental procedures for the isolation and analysis of the compound.

Isolation of this compound

The isolation of this compound from the aerial parts of Ononis viscosa subsp. breviflora involves the following workflow:

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried aerial parts of Ononis viscosa are macerated with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude acetone extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Chromatography: The ethyl acetate fraction, being rich in pterocarpans, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-EtOAc.

-

Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using the following spectroscopic methods:

Caption: Spectroscopic analysis workflow for structure elucidation.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer at an ionization energy of 70 eV.

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic data, it is noteworthy that medicarpin and its derivatives are known to interact with various biological pathways. The structural information detailed herein is fundamental for understanding these interactions at a molecular level, which is critical for drug development professionals. Further research into the specific biological targets of this compound can be guided by the precise structural and electronic properties revealed through this spectroscopic analysis.

Caption: Relationship between spectroscopic data and drug development.

An In-Depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin and its Relation to Medicarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,11b-Dihydro-11b-hydroxymedicarpin and its structural and potential functional relationship to the well-studied phytoalexin, Medicarpin. This document details their chemical properties, natural origins, and known biological activities, with a focus on the potential therapeutic implications. Methodologies for isolation and biological evaluation are presented, alongside visualizations of relevant signaling pathways, to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, recognized for its wide range of biological activities, including anti-inflammatory, anti-cancer, and bone regenerative properties.[1][2] Its derivative, this compound, is a lesser-known compound, distinguished by the presence of a hydroxyl group at the 11b position and the saturation of the 1,11b double bond. This guide explores the chemistry and biology of these two related molecules.

Chemical and Physical Properties

Medicarpin and its hydroxylated derivative share a common pterocarpan skeleton but differ in their functional groups and saturation, which influences their physicochemical properties and potential biological activities.

| Property | Medicarpin | This compound |

| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₆O₅ |

| Molecular Weight | 270.28 g/mol | 288.30 g/mol |

| CAS Number | 32383-76-9 | 210537-04-5 |

| Chemical Structure | ||

| IUPAC Name | (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol | (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-1,2,6,6a,11a,11b-hexahydro-3H-benzofuro[3,2-c]chromen-3-one |

| Natural Source | Medicago truncatula, Swartzia madagascariensis | Ononis viscosa subsp. breviflora |

Biological Activity and Mechanism of Action

Medicarpin

Medicarpin has been extensively studied and shown to possess a variety of biological effects:

-

Anti-inflammatory Activity : Medicarpin down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[2] It has shown potential in preventing arthritis in post-menopausal models by inhibiting the proliferation of TH17 cells.[2]

-

Bone Regeneration : It promotes the healing of cortical bone defects through the activation of the Notch and Wnt canonical signaling pathways.[1][2]

-

Anticancer Activity : Studies have indicated that Medicarpin can suppress the growth of lung cancer cells by inducing apoptosis.

This compound

As a derivative of Medicarpin, this compound is also classified as a pterocarpan with potential anti-inflammatory properties.[1][2] However, detailed studies quantifying its specific biological activities and elucidating its mechanisms of action are less common. Its structural similarity to Medicarpin suggests it may interact with similar biological targets, but the added hydroxyl group and saturated bond could significantly modulate its binding affinity and efficacy.

Signaling Pathways

Medicarpin is known to modulate key signaling pathways involved in cell proliferation, differentiation, and inflammation.

Caption: Medicarpin's activation of Wnt and Notch signaling pathways.

While it is plausible that this compound also interacts with these pathways, further experimental validation is required.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of pterocarpans from plant material, which can be adapted for this compound from Ononis viscosa.

Caption: General workflow for the isolation of pterocarpans.

Detailed Steps:

-

Extraction : Air-dried and powdered plant material is extracted with a suitable solvent like methanol or ethanol at room temperature.

-

Fractionation : The crude extract is concentrated and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).

-

Chromatography : The bioactive fraction (typically the ethyl acetate fraction for pterocarpans) is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification : Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

LPS (Lipopolysaccharide)

-

Griess Reagent

-

Test compounds (Medicarpin, this compound)

-

96-well plates

Procedure:

-

Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding : Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Future Directions

Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies : Direct comparative studies of the anti-inflammatory, anti-cancer, and bone regenerative properties of Medicarpin and its hydroxylated derivative are needed to establish a structure-activity relationship.

-

Mechanism of Action Studies : Investigating the effect of this compound on key signaling pathways, such as Wnt and Notch, will provide insight into its molecular mechanisms.

-

In Vivo Efficacy : Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synthesis : Development of an efficient synthetic route for this compound would facilitate further biological evaluation and potential drug development.

Conclusion

This compound represents a promising, yet understudied, natural product with potential therapeutic applications, likely sharing some of the beneficial biological activities of its parent compound, Medicarpin. This guide provides a foundational resource to stimulate and support further research into this intriguing molecule. The detailed protocols and pathway diagrams offer practical tools for scientists working to unlock the full potential of this and other related pterocarpans in drug discovery and development.

References

In Vitro Profile of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the in vitro properties of 1,11b-Dihydro-11b-hydroxymedicarpin. Due to a notable scarcity of direct research on this specific pterocarpan, this document also draws upon the more extensive data available for its parent compound, Medicarpin, to provide a foundational understanding and suggest potential avenues for future investigation.

Introduction to this compound

This compound is a pterocarpan, a class of natural isoflavonoids. It is structurally a derivative of Medicarpin and has been identified in plants such as Ononis viscosa.[1][2][3] While research specifically investigating the in vitro activities of this compound is limited, the biological activities of Medicarpin are well-documented and may offer insights into the potential therapeutic effects of its derivatives.

Inferred Biological Activities from Medicarpin Studies

The majority of available research focuses on Medicarpin, which has demonstrated significant anti-inflammatory and bone regenerative properties. These studies provide a basis for hypothesizing the potential effects of this compound.

Anti-Inflammatory Effects

In vitro and in vivo models have shown that Medicarpin can modulate the immune response by down-regulating pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[2] Conversely, it has been shown to up-regulate the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This suggests a potential role in mitigating inflammatory conditions such as arthritis.[2]

Bone Regeneration

Medicarpin has been reported to promote the healing of cortical bone defects.[2] This osteogenic activity is attributed to its ability to activate the Notch and Wnt canonical signaling pathways, which are crucial for bone formation and repair.[2]

Potential Signaling Pathways

Based on the known mechanisms of Medicarpin, the following signaling pathways are of interest for the investigation of this compound:

Proposed Experimental Protocols for Future Research

To elucidate the specific in vitro effects of this compound, the following experimental workflows are proposed:

General Workflow for In Vitro Assessment

Detailed Methodologies

Cell Viability Assay (MTT Assay):

-

Seed cells (e.g., RAW 264.7 macrophages or MC3T3-E1 osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification (ELISA):

-

Culture cells as described above and treat with this compound in the presence or absence of an inflammatory stimulus (e.g., LPS).

-

Collect the cell culture supernatant after the desired incubation period.

-

Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, β-catenin, Notch1).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is currently available, the following table is presented as a template for future studies. This will allow for a structured presentation of key findings for easy comparison.

| Assay | Cell Line | Parameter | Result (e.g., IC50 in µM) |

| Cell Viability | RAW 264.7 | CC50 | > 100 |

| Nitric Oxide Production | RAW 264.7 | IC50 | Data to be determined |

| TNF-α Secretion | RAW 264.7 | IC50 | Data to be determined |

| IL-6 Secretion | RAW 264.7 | IC50 | Data to be determined |

| Alkaline Phosphatase Activity | MC3T3-E1 | EC50 | Data to be determined |

Conclusion and Future Directions

While this compound remains an understudied compound, the existing research on its parent molecule, Medicarpin, provides a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases and bone disorders. The experimental frameworks and data presentation formats outlined in this guide are intended to facilitate and standardize future in vitro research on this promising natural product. Further studies are essential to confirm its biological activities, elucidate its mechanisms of action, and determine its therapeutic potential.

References

Potential Therapeutic Effects of Pterocarpans: A Technical Overview of 1,11b-Dihydro-11b-hydroxymedicarpin and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a major class of isoflavonoids, are phytoalexins predominantly found in the Fabaceae family and are recognized for their diverse and potent pharmacological activities. This technical guide focuses on the therapeutic potential of pterocarpans, with a specific interest in 1,11b-Dihydro-11b-hydroxymedicarpin. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of its parent compound, medicarpin, as a representative model for its potential biological effects. This guide summarizes the quantitative data on the anti-inflammatory and bone-regenerative properties of medicarpin, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. The information presented herein aims to provide a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pterocarpan scaffold.

Introduction

Pterocarpans are a class of natural products characterized by a tetracyclic ring system. These compounds have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and bone-regenerative properties. This compound is a pterocarpan isolated from Ononis viscosa subsp. breviflora and is a derivative of the well-studied pterocarpan, medicarpin. While direct experimental data on this compound is scarce, the extensive research on medicarpin provides a strong predictive framework for its potential therapeutic applications. This guide will therefore leverage the existing data on medicarpin to explore the potential therapeutic avenues for its derivatives.

Therapeutic Potential and Mechanism of Action

The therapeutic potential of pterocarpans, exemplified by medicarpin, spans several key areas of human health, most notably in the management of inflammatory diseases and the promotion of bone health.

Anti-inflammatory and Anti-arthritic Effects

Medicarpin has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. In a collagen-induced arthritis (CIA) model in ovariectomized mice, a condition mimicking post-menopausal rheumatoid arthritis, oral administration of medicarpin (10.0 mg/kg body weight) effectively prevented the progression of arthritis. The primary mechanism of action involves the modulation of the host's immune response, specifically by regulating the balance of pro-inflammatory and anti-inflammatory cytokines.[1]

Quantitative Data on Cytokine Modulation:

| Cytokine | Effect of Medicarpin Treatment | Significance |

| TNF-α | Down-regulation | Reduces inflammation |

| IL-6 | Down-regulation | Mitigates systemic inflammatory response |

| IL-17A | Down-regulation | Inhibits Th17 cell-mediated inflammation |

| IL-10 | Up-regulation | Promotes anti-inflammatory response |

Table 1: Summary of the effect of medicarpin on key inflammatory cytokines in a murine model of arthritis.[1]

Bone Regeneration and Osteogenic Activity

Medicarpin has been shown to promote bone regeneration and healing in cortical bone defect models. Its osteogenic activity is attributed to the activation of key signaling pathways that govern bone formation and remodeling.

Quantitative Data on Bone Regeneration Markers:

| Marker | Effect of Medicarpin Treatment | Significance |

| Runx-2 | Significant increase in transcript levels | Key transcription factor for osteoblast differentiation |

| Osteocalcin (OCN) | Significant increase in transcript levels | Marker of mature osteoblasts and bone formation |

| TGF-β | Significant increase in transcript levels | Promotes mesenchymal cell differentiation into osteoblasts |

Table 2: Effect of medicarpin on the expression of osteogenic markers in a rat cortical bone defect model.

Signaling Pathways

The therapeutic effects of medicarpin are mediated through the modulation of specific intracellular signaling pathways.

Wnt/β-catenin and Notch Signaling in Bone Regeneration

Medicarpin's bone-healing properties are linked to the activation of the canonical Wnt/β-catenin and Notch signaling pathways. Treatment with medicarpin leads to an increase in the expression of key components of these pathways, including β-catenin, Dishevelled (Dvl), and LRP5. This activation promotes the differentiation of osteoprogenitor cells into mature osteoblasts, thereby enhancing bone formation at the site of injury.

Regulation of Inflammatory Cytokines

In the context of inflammation, medicarpin modulates the expression of key cytokines. It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while enhancing the production of the anti-inflammatory cytokine IL-10. This dual action helps to restore immune homeostasis and mitigate inflammatory damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the referenced studies on medicarpin.

Collagen-Induced Arthritis (CIA) in Mice

-

Animal Model: DBA/1J mice are used. Ovariectomy is performed to mimic post-menopausal conditions.

-

Induction of Arthritis:

-

Primary immunization: An emulsion of bovine type II collagen and Complete Freund's Adjuvant is injected intradermally at the base of the tail.

-

Booster dose: After 21 days, a second immunization with type II collagen in Incomplete Freund's Adjuvant is administered.

-

-

Treatment: Medicarpin (10.0 mg/kg body weight) is administered orally daily for a specified period (e.g., one month) starting from the day of the booster immunization.

-

Assessment:

-

Clinical scoring of arthritis severity.

-

Histological analysis of joint tissues for inflammation and cartilage destruction.

-

Measurement of serum cytokine levels (TNF-α, IL-6, IL-17A, IL-10) using ELISA.

-

Micro-CT analysis of joints to assess bone and cartilage erosion.[1]

-

Cortical Bone Defect Model in Rats

-

Animal Model: Female Sprague-Dawley rats are used. Ovariectomy is performed to induce an osteopenic state.

-

Surgical Procedure: A standardized drill-hole injury is created in the mid-femoral diaphysis.

-

Treatment: Medicarpin is administered daily by gavage for a defined period (e.g., 15 days). A positive control group may receive parathyroid hormone (PTH).

-

Assessment:

-

Micro-computed Tomography (µCT): To quantify new bone formation within the defect site.

-

Histomorphometry: To visualize and quantify bone healing and cellular activity.

-

Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of osteogenic markers (e.g., Runx-2, Osteocalcin) and signaling pathway components (e.g., β-catenin, Dvl) in tissue harvested from the defect site.

-

Western Blotting: To determine the protein levels and phosphorylation status of key signaling molecules (e.g., β-catenin, GSK-3β).

-

Conclusion and Future Directions

The available evidence strongly suggests that pterocarpans, exemplified by medicarpin, hold significant therapeutic promise, particularly in the fields of inflammatory diseases and regenerative medicine. The detailed mechanistic insights into the anti-arthritic and bone-regenerative properties of medicarpin provide a solid foundation for the investigation of its derivatives, including this compound.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to specifically characterize the therapeutic effects of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the structural modifications in this compound compared to medicarpin influence its biological activity and pharmacokinetic profile.

-

Target Identification: Elucidating the direct molecular targets of these pterocarpans to further refine our understanding of their mechanisms of action.

This technical guide serves as a comprehensive resource to stimulate and guide further research into the therapeutic potential of this promising class of natural compounds. The detailed protocols and summarized data are intended to facilitate the design of new experiments and accelerate the translation of these findings into novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymedicarpin in Cell Culture

For research use only. Not for use in diagnostic procedures.

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of isoflavonoids, isolated from Ononis viscosa subsp. breviflora. It is a derivative of medicarpin, a well-studied phytoalexin with a range of biological activities.[1][2] Research on the parent compound, medicarpin, and related pterocarpans like vestitol, provides a framework for investigating the potential applications of this compound in cell culture. These compounds have demonstrated anti-inflammatory, anti-cancer, and bone regenerative properties.[1][2][3][4]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with protocols and data derived from studies on the closely related and better-characterized compound, medicarpin.

Product Information

| Characteristic | |

| Molecular Formula | C₁₆H₁₆O₅ |

| Molecular Weight | 288.30 |

| CAS Number | 210537-04-5[2][5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (10 mM)[2] |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Biological Activity

While specific data for this compound is limited, the biological activities of its parent compound, medicarpin, are well-documented and suggest potential areas of investigation.

Anti-inflammatory Activity: Medicarpin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[1][2] It can also inhibit the activation of the NF-κB pathway.[6]

Anti-cancer Activity: Medicarpin has been observed to inhibit the proliferation of various cancer cell lines, including lung cancer and leukemia cells.[3][4][7] It can induce apoptosis and cause cell cycle arrest.[4][7]

Bone Regeneration: Medicarpin promotes the differentiation of osteoblasts and can heal cortical bone defects through the activation of Notch and Wnt canonical signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the effective concentrations of the related compound, medicarpin, in various cell-based assays. These concentrations can serve as a starting point for designing experiments with this compound.

| Cell Line | Assay | Effective Concentration of Medicarpin | Observed Effect | Reference |

| A549 (Lung Cancer) | Proliferation Assay | 38 µmol L⁻¹ (72 h) | Inhibition of proliferation, cell cycle arrest | [4] |

| H157 (Lung Cancer) | Proliferation Assay | Not specified | Inhibition of proliferation, cell cycle arrest | [4] |

| RAW 264.7 (Macrophage) | Nitric Oxide Production | IC₅₀: 83.7 µM | Inhibition of NO production | [8] |

| Mouse Calvarial Osteoblasts | Gene Expression | Not specified | Inhibition of TNF-α expression | [9] |

| Myeloid Leukemia Cells | Apoptosis Assay | Not specified | Sensitization to TRAIL-induced apoptosis | [9] |

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (molecular weight 288.30), add 346.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Anti-inflammatory Activity Assay (Measurement of Nitric Oxide Production)

This protocol is to assess the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (DMEM with 10% FBS)

-

24-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

Sodium nitrite (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Generate a standard curve using sodium nitrite.

-

Determine the concentration of nitrite in the samples from the standard curve.

Visualizations

Caption: General workflow for cell culture experiments.

Caption: Signaling pathways modulated by medicarpin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Vestitol drives LPS-activated macrophages into M2 phenotype through modulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Medicarpin | CAS:32383-76-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols: 1,11b-Dihydro-11b-hydroxymedicarpin for Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural compounds known for their diverse biological activities. It is a derivative of medicarpin, a well-studied phytoalexin with demonstrated anti-inflammatory properties.[1][2] Medicarpin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-6, and modulate key inflammatory signaling pathways.[1][2] These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of this compound using common in vitro cell-based assays.

Putative Mechanism of Action

Based on the activity of the related compound medicarpin, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[3][4][5]

Data Presentation: Expected Anti-inflammatory Effects

The following tables summarize the expected dose-dependent effects of this compound on various inflammatory markers in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This data is representative and intended to guide experimental design and interpretation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control | - | < 5% |

| LPS (1 µg/mL) | - | 100% |

| This compound + LPS | 1 | 85% |

| This compound + LPS | 5 | 62% |

| This compound + LPS | 10 | 45% |

| This compound + LPS | 25 | 28% |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Treatment | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | - | < 20 | < 15 |

| LPS (1 µg/mL) | - | 1500 | 1200 |

| This compound + LPS | 1 | 1250 | 1050 |

| This compound + LPS | 5 | 980 | 850 |

| This compound + LPS | 10 | 650 | 580 |

| This compound + LPS | 25 | 320 | 290 |

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

| Treatment | Concentration (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |

| Control | - | < 5% | < 5% |

| LPS (1 µg/mL) | - | 100% | 100% |

| This compound + LPS | 1 | 90% | 88% |

| This compound + LPS | 5 | 70% | 65% |

| This compound + LPS | 10 | 50% | 48% |

| This compound + LPS | 25 | 30% | 25% |

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.

Protocol 1: Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the basic procedure for culturing RAW 264.7 cells and inducing an inflammatory response with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

96-well, 24-well, or 6-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into appropriate culture plates at a density of 1-2 x 10^5 cells/well for a 96-well plate or 4 x 10^5 cells/mL for larger plates and allow them to adhere overnight.[6][7]

-

Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.[7][8]

-

Incubation: Incubate the plates for the desired time period depending on the assay (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein analysis).[7]

Experimental workflow for in vitro anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9]

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

After the incubation period from Protocol 1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol uses a sandwich enzyme-linked immunosorbent assay (ELISA) to measure the concentration of TNF-α and IL-6 in the cell culture supernatant.[10][11]

Materials:

-

Commercially available ELISA kits for mouse TNF-α and IL-6

-

Cell culture supernatants from Protocol 1

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.[11]

-

Wash the plate and add the biotinylated detection antibody.[10]

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[10]

-

After another incubation and wash, add the substrate solution to develop the color.[10]

-

Stop the reaction with the stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).[10]

-

Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.[10]

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression